molecular formula C10H16O3 B14598144 3-(1-Hydroxyhex-2-EN-1-YL)oxolan-2-one CAS No. 61097-30-1

3-(1-Hydroxyhex-2-EN-1-YL)oxolan-2-one

Cat. No.: B14598144
CAS No.: 61097-30-1
M. Wt: 184.23 g/mol
InChI Key: BJOKEJFYKBPUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Hydroxyhex-2-EN-1-YL)oxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolan-2-one (dihydrofuran-2-one) ring substituted at the 3-position with a hydroxyhex-2-enyl chain. This structure combines a lactone core with an unsaturated hydroxyalkyl side chain, conferring unique physicochemical properties.

Properties

CAS No.

61097-30-1

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-(1-hydroxyhex-2-enyl)oxolan-2-one

InChI

InChI=1S/C10H16O3/c1-2-3-4-5-9(11)8-6-7-13-10(8)12/h4-5,8-9,11H,2-3,6-7H2,1H3

InChI Key

BJOKEJFYKBPUQP-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(C1CCOC1=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one typically involves the reaction of hex-2-en-1-ol with oxalyl chloride to form an intermediate, which is then cyclized to produce the desired oxolanone derivative. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one involves its interaction with specific molecular targets. The hydroxy and oxolanone groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Alkaloid Derivatives from Pilocarpus microphyllus (Jaborandi)

  • Pilocarpine (PIL) : (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one.

    • PIL is a bioactive alkaloid with a methylimidazole substituent and ethyl group. It exhibits cholinergic activity and is used to treat glaucoma .
    • Key Difference : Unlike the target compound, PIL lacks a hydroxyl group and unsaturated chain but includes a heterocyclic imidazole moiety, enhancing its pharmacological specificity.
  • Epimeloscine (EPI): (3R,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one. Comparison: The hydroxyhex-2-enyl chain in the target compound replaces EPI’s aromatic phenyl group, likely reducing aromatic interactions but increasing hydrophobicity.

Flavor and Aroma Compounds

  • (5S)-5-(Hydroxymethyl)oxolan-2-one :
    • Found in tea, this compound contributes to aroma profiles. Its hydroxymethyl group enhances solubility in aqueous matrices, critical for flavor release .
    • Contrast : The target compound’s longer hydroxyhexenyl chain may reduce water solubility but improve lipid compatibility, altering its application in food or fragrance formulations.

Natural Product Derivatives

  • 3-Hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one: Isolated from hazelnut waste, this compound demonstrates antioxidant activity, attributed to its polyphenolic substituents . Comparison: The target compound’s aliphatic chain lacks the antioxidant phenolic groups but may exhibit different radical-scavenging mechanisms.
  • 5-[(E)-hex-3-enyl]oxolan-2-one :

    • A flavor compound with a hexenyl chain at the 5-position. Its E-configuration and unsaturated chain contribute to volatility and fruity aroma .
    • Contrast : Positional isomerism (3- vs. 5-substitution) and chain unsaturation (hex-2-enyl vs. hex-3-enyl) affect stereoelectronic properties and application scope.

Data Table: Structural and Functional Comparison of Oxolan-2-one Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3-(1-Hydroxyhex-2-EN-1-YL)oxolan-2-one 3-(1-Hydroxyhex-2-enyl) ~184.24 (estimated) Hypothesized reactivity in synthesis N/A
Pilocarpine (PIL) 3-Ethyl, 4-(methylimidazolylmethyl) 208.26 Cholinergic activity, glaucoma treatment
(5S)-5-(Hydroxymethyl)oxolan-2-one 5-Hydroxymethyl 116.12 Aroma compound in tea
5-[(E)-hex-3-enyl]oxolan-2-one 5-(E-hex-3-enyl) 168.23 Volatile flavor agent
3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one 3-Trifluorodihydroxyethyl 220.15 Metabolic stability, agrochemicals

Research Findings and Implications

  • Reactivity : The hydroxyhex-2-enyl group in the target compound may undergo oxidation to form ketones or epoxides, similar to unsaturated lactones in flavor chemistry .
  • Biological Activity : Structural analogs with aromatic or heterocyclic substituents (e.g., PIL, indole derivatives) show pharmacological promise, suggesting the target compound could be modified for drug discovery .
  • Synthetic Accessibility : Methods like oxidative lactonization () or enzymatic catalysis () could be adapted for its synthesis, though stereochemical control remains a challenge.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.